molecular formula C14H18F3N3O3S B2757716 3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide CAS No. 2034287-87-9

3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

Cat. No.: B2757716
CAS No.: 2034287-87-9
M. Wt: 365.37
InChI Key: KVZKZAXVPLWDQZ-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C14H18F3N3O3S and its molecular weight is 365.37. The purity is usually 95%.
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Biological Activity

3,3,3-Trifluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) of this compound and related derivatives.

Chemical Structure

The compound can be broken down into several key components:

  • Trifluoromethyl group : Known for enhancing biological activity.
  • Furan ring : Contributes to the compound's pharmacological properties.
  • Pyrazole moiety : Associated with various biological activities including anti-inflammatory and antitumor effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the pyrazole ring.
  • Introduction of the furan substituent.
  • Sulfonamide formation.

Antitumor Activity

Research indicates that compounds containing the pyrazole structure exhibit significant antitumor activity. For instance:

  • Pyrazole derivatives have been shown to inhibit BRAF(V600E), a common mutation in melanoma, demonstrating their potential as anticancer agents .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties through mechanisms such as:

  • Inhibition of nitric oxide production in macrophages.

Antimicrobial Activity

Studies on related pyrazole derivatives have shown promising antimicrobial effects against various pathogens. For example:

  • A series of pyrazole carboxamide derivatives exhibited moderate to excellent antifungal activity against several phytopathogenic fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Furan and Pyrazole Substituents : Their positions and electronic properties significantly influence the potency against specific biological targets.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Antitumor Evaluation : A study on pyrazole derivatives indicated that modifications at the furan position could enhance selectivity towards cancer cells .
  • Inflammatory Response : Research demonstrated that certain pyrazole derivatives could effectively reduce inflammatory markers in vitro .

Research Findings Summary Table

PropertyFindings
Antitumor ActivityInhibition of BRAF(V600E) and other cancer-related pathways
Anti-inflammatoryReduction of nitric oxide production in macrophages
AntimicrobialModerate to excellent activity against phytopathogenic fungi
SAR InsightsTrifluoromethyl enhances activity; furan/pyrazole positioning critical

Properties

IUPAC Name

3,3,3-trifluoro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O3S/c1-10-13(12-4-3-8-23-12)11(2)20(19-10)7-6-18-24(21,22)9-5-14(15,16)17/h3-4,8,18H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZKZAXVPLWDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)CCC(F)(F)F)C)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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